molecular formula C18H23N3O4 B11499462 ethyl (4-{[(4-methoxyphenyl)acetyl]amino}-3,5-dimethyl-1H-pyrazol-1-yl)acetate

ethyl (4-{[(4-methoxyphenyl)acetyl]amino}-3,5-dimethyl-1H-pyrazol-1-yl)acetate

Cat. No.: B11499462
M. Wt: 345.4 g/mol
InChI Key: OZTQHZJYNWQPSC-UHFFFAOYSA-N
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Description

ETHYL 2-{4-[2-(4-METHOXYPHENYL)ACETAMIDO]-3,5-DIMETHYL-1H-PYRAZOL-1-YL}ACETATE is a synthetic compound known for its diverse applications in scientific research This compound is characterized by its unique chemical structure, which includes a pyrazole ring substituted with a methoxyphenyl group and an acetamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{4-[2-(4-METHOXYPHENYL)ACETAMIDO]-3,5-DIMETHYL-1H-PYRAZOL-1-YL}ACETATE typically involves a multi-step process. One common method includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic substitution reaction, where a suitable methoxyphenyl halide reacts with the pyrazole intermediate.

    Acetamidation: The acetamido group is introduced by reacting the intermediate with acetic anhydride in the presence of a base.

    Esterification: Finally, the ethyl ester is formed through esterification of the carboxylic acid intermediate with ethanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-{4-[2-(4-METHOXYPHENYL)ACETAMIDO]-3,5-DIMETHYL-1H-PYRAZOL-1-YL}ACETATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted analogs with different functional groups replacing the methoxy group.

Scientific Research Applications

ETHYL 2-{4-[2-(4-METHOXYPHENYL)ACETAMIDO]-3,5-DIMETHYL-1H-PYRAZOL-1-YL}ACETATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of ETHYL 2-{4-[2-(4-METHOXYPHENYL)ACETAMIDO]-3,5-DIMETHYL-1H-PYRAZOL-1-YL}ACETATE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

ETHYL 2-{4-[2-(4-METHOXYPHENYL)ACETAMIDO]-3,5-DIMETHYL-1H-PYRAZOL-1-YL}ACETATE can be compared with similar compounds such as:

Properties

Molecular Formula

C18H23N3O4

Molecular Weight

345.4 g/mol

IUPAC Name

ethyl 2-[4-[[2-(4-methoxyphenyl)acetyl]amino]-3,5-dimethylpyrazol-1-yl]acetate

InChI

InChI=1S/C18H23N3O4/c1-5-25-17(23)11-21-13(3)18(12(2)20-21)19-16(22)10-14-6-8-15(24-4)9-7-14/h6-9H,5,10-11H2,1-4H3,(H,19,22)

InChI Key

OZTQHZJYNWQPSC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C(=C(C(=N1)C)NC(=O)CC2=CC=C(C=C2)OC)C

Origin of Product

United States

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